(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
Description
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is a tin-containing organometallic compound widely used as a monomer in the synthesis of conjugated polymers for organic electronics, particularly in bulk heterojunction solar cells. Its structure comprises a thiophene ring substituted at the 4-position with a 2-ethylhexyl group (solubility-enhancing alkyl chain) and a trimethylstannane (SnMe₃) group at the 2-position. The SnMe₃ group facilitates Stille cross-coupling reactions, enabling polymerization with brominated or iodinated comonomers .
Properties
IUPAC Name |
[4-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;/h7,10-11H,3-6,9H2,1-2H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNMJDIFCMAULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CSC(=C1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane typically involves the reaction of 2-ethylhexylthiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the organotin compound . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of the organotin reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent control over the purity of reagents and solvents to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the tin-carbon bond.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified organotin compounds with altered tin-carbon bonds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of materials such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane involves its interaction with molecular targets through the tin-carbon bond. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Benzodithiophene (BDT)-Based Monomers
- Example: [4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane) (BDT monomer) Structural Difference: Incorporates a benzo[1,2-b:4,5-b']dithiophene (BDT) core instead of a single thiophene ring. Impact: The BDT core enhances π-conjugation and planarization, improving charge carrier mobility in polymers like PBDBT and PTB7-Th . Stannane Groups: Contains two SnMe₃ groups (bis-stannane), enabling copolymerization with two dibromo monomers, whereas the target compound (mono-stannane) pairs with one dibromo unit .
b) Indeno[1,2-b]thiophene Derivatives
- Example: (4,4-di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane Structural Difference: Features a fused indeno[1,2-b]thiophene core with p-tolyl substituents. Impact: The fused ring system increases rigidity and electron affinity, while p-tolyl groups reduce solubility compared to 2-ethylhexyl .
c) Selenophene- and Thienothiophene-Containing Monomers
- Example: Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-selenophene] Structural Difference: Replaces thiophene with selenophene or thieno[3,4-b]thiophene units. Impact: Selenophene lowers the bandgap (enhancing light absorption), while thienothiophene improves backbone planarity for better charge transport .
Substituent Effects
- 2-Ethylhexyl Group: Provides superior solubility in organic solvents (e.g., chloroform, toluene) compared to shorter alkyl chains (e.g., methyl, ethyl) or aromatic substituents (e.g., p-tolyl in indeno[1,2-b]thiophene derivatives) .
- Trimethylstannane vs. Bromine: SnMe₃ enables Stille coupling, whereas brominated monomers (e.g., 5-bromothiophen-2-yl derivatives) require Suzuki or direct arylation polymerization, which may yield lower molecular weights .
Polymer Performance Metrics (Inferred from Structural Analogues)
Key Research Findings
Monomer Reactivity: Mono-stannane compounds like this compound enable linear polymerization, whereas bis-stannane BDT monomers produce branched or block copolymers with tunable phase separation .
Morphology Control : The 2-ethylhexyl group reduces crystallinity, favoring amorphous domains for efficient exciton dissociation in solar cells .
Thermal Stability : SnMe₃ groups decompose at ~200–250°C, limiting processing temperatures compared to brominated analogues .
Biological Activity
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound that has garnered attention for its potential applications in various fields, including materials science and biology. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H20S·Sn
- CAS Number : 1254834-11-1
The structure consists of a thiophene ring substituted with an ethylhexyl group and a trimethylstannane moiety, which contributes to its unique chemical properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions at the cellular level:
- Cell Membrane Interaction : The hydrophobic nature of the ethylhexyl group allows the compound to integrate into cellular membranes, potentially altering membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : Organotin compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in sensitive cell lines.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Data
Research findings indicate varying biological activities across different cell types. Below is a summary of key findings from recent studies:
| Cell Line | Effect Observed | Concentration (µM) | Reference |
|---|---|---|---|
| HepG2 (liver cancer) | Induction of apoptosis | 10-50 | |
| MCF-7 (breast cancer) | Cytotoxic effects | 5-25 | |
| A549 (lung cancer) | Inhibition of proliferation | 1-20 |
Case Study 1: Apoptotic Effects in HepG2 Cells
A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound exhibited IC50 values ranging from 10 to 50 µM, indicating its potential as a chemotherapeutic agent against liver cancer.
Case Study 2: Cytotoxicity in MCF-7 Cells
In another investigation involving MCF-7 breast cancer cells, exposure to the compound led to a dose-dependent reduction in cell viability. At concentrations of 5 to 25 µM, the compound was effective in reducing cell proliferation, suggesting its utility in breast cancer treatment strategies.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent, particularly in oncology. The ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further research in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
